molecular formula C10H21NO B6264735 1-amino-3-cyclohexyl-2-methylpropan-2-ol CAS No. 1551970-64-9

1-amino-3-cyclohexyl-2-methylpropan-2-ol

Cat. No.: B6264735
CAS No.: 1551970-64-9
M. Wt: 171.3
InChI Key:
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Description

1-Amino-3-cyclohexyl-2-methylpropan-2-ol is an organic compound that features both an amino group and a hydroxyl group attached to a cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-3-cyclohexyl-2-methylpropan-2-ol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone precursor using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. This method utilizes a metal catalyst, such as palladium on carbon, to facilitate the reduction of the ketone precursor in the presence of hydrogen gas. The process is conducted under high pressure and temperature to achieve optimal yields.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-cyclohexyl-2-methylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or pyridine.

Major Products:

    Oxidation: Formation of cyclohexyl ketone or aldehyde derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

1-Amino-3-cyclohexyl-2-methylpropan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 1-amino-3-cyclohexyl-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s bioactivity and pharmacokinetics.

Comparison with Similar Compounds

    1-Amino-2-methylpropan-2-ol: Lacks the cyclohexyl ring, resulting in different steric and electronic properties.

    Cyclohexylamine: Contains only the amino group without the hydroxyl group, leading to distinct reactivity and applications.

    2-Methyl-2-propanol: Contains only the hydroxyl group without the amino group, affecting its chemical behavior and uses.

Uniqueness: 1-Amino-3-cyclohexyl-2-methylpropan-2-ol is unique due to the presence of both an amino group and a hydroxyl group attached to a cyclohexyl ring. This combination of functional groups and the cyclohexyl ring imparts unique steric and electronic properties, making it a versatile compound for various applications in research and industry.

Properties

CAS No.

1551970-64-9

Molecular Formula

C10H21NO

Molecular Weight

171.3

Purity

95

Origin of Product

United States

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